naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate
Description
Properties
IUPAC Name |
naphthalen-1-yl 2-bromo-4,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O3S/c17-12-8-13(18)14(19)9-16(12)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQDQJKGMIZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination and Chlorination
The synthesis of 2-bromo-4,5-dichlorobenzene requires sequential halogenation guided by directing groups. For example, 1,4-dichlorobenzene undergoes bromination at the ortho position using FeBr₃ as a catalyst, yielding 2-bromo-1,4-dichlorobenzene. Subsequent chlorination at the meta position relative to bromine is achieved via radical chlorination with Cl₂ under UV light.
Table 1: Halogenation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination of 1,4-DCB | FeBr₃, Br₂, 80°C, 12 h | 78 | 95 |
| Chlorination of 2-Br-1,4-DCB | Cl₂, UV, 50°C, 6 h | 65 | 90 |
Metalation-Halogenation Approach
Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables precise bromine placement. For instance, 1,4-dichlorobenzene treated with LDA at -78°C forms a lithium intermediate, which reacts with BrCN to install bromine at the ortho position. This method avoids over-halogenation and improves regioselectivity.
Sulfonation and Sulfonyl Chloride Synthesis
Sulfonation of 2-Bromo-4,5-dichlorobenzene
Sulfonation is performed using fuming sulfuric acid (20% SO₃) at 150°C for 8 hours. The electron-withdrawing effects of bromine and chlorine direct sulfonic acid groups to the less hindered para position relative to bromine, forming 2-bromo-4,5-dichlorobenzenesulfonic acid.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with PCl₅ in dichloromethane at 0°C, yielding 2-bromo-4,5-dichlorobenzenesulfonyl chloride. Excess thionyl chloride (SOCl₂) may also be used, but PCl₅ offers higher conversion rates (92% yield).
Table 2: Sulfonyl Chloride Synthesis Optimization
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PCl₅ | 0 | 2 | 92 |
| SOCl₂ | 25 | 6 | 85 |
Esterification with Naphthalen-1-ol
Nucleophilic Acyl Substitution
The sulfonyl chloride reacts with naphthalen-1-ol in anhydrous pyridine, which acts as both a solvent and base. The reaction proceeds at 25°C for 4 hours, achieving 88% yield. Elevated temperatures (>40°C) risk sulfonate decomposition.
Catalytic Esterification
Copper(I) iodide (5 mol%) accelerates the reaction in THF, reducing the time to 2 hours with comparable yield (86%). This method, adapted from Chan-Lam coupling protocols, minimizes side products like disulfonate esters.
Table 3: Esterification Conditions Comparison
| Conditions | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine, 25°C | None | 4 | 88 |
| THF, CuI, 25°C | CuI (5 mol%) | 2 | 86 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
-
ESI-MS : [M+H]⁺ peak at m/z 438.8 corresponds to the molecular formula C₁₆H₈BrCl₂O₃S.
Challenges and Optimization Strategies
Competing Halogen Migration
Bromine migration during sulfonation is mitigated by low-temperature sulfonic acid synthesis. For example, oleum treatment at 0°C reduces electrophilic attack at bromine-substituted positions.
Purification via Crystallization
The crude ester is recrystallized from ethanol/water (3:1), yielding >99% pure product. Silica gel chromatography (hexane/EtOAc 4:1) is less effective due to the compound’s polarity.
Industrial-Scale Production Considerations
Cost-Effective Halogen Sources
NaBr/NaCl mixtures replace elemental halogens in flow reactors, reducing hazardous gas handling. This approach achieves 70% yield for 2-bromo-4,5-dichlorobenzene.
Solvent Recycling
THF and pyridine are recovered via distillation, lowering production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex aromatic systems.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate serves as a crucial building block in organic synthesis. Its unique structure allows for the introduction of complex functional groups through various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by other substituents, enabling the formation of diverse derivatives.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, facilitating the synthesis of larger aromatic systems.
Materials Science
Organic Light-Emitting Diodes (OLEDs)
This compound is utilized in the development of OLEDs due to its electronic properties. The presence of halogen substituents enhances its charge transport capabilities, making it suitable for use in electronic materials.
Biological Applications
Precursor for Pharmaceuticals
this compound is investigated for its potential as a precursor in the synthesis of biologically active molecules. Its structure may lead to derivatives with antimicrobial or anticancer properties.
Case Study: Anticancer Activity
Research has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies indicated that exposure to halogenated naphthalene derivatives resulted in increased levels of DNA strand breaks and apoptosis in tumor cells.
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is used in the manufacture of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors in various applications.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the sulfonate group and the halogen substituents, which can participate in various chemical reactions. In biological systems, the compound’s effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Sulfonate Esters
Substituent Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-Br and 4,5-Cl substituents are strongly electron-withdrawing, polarizing the benzene ring and enhancing electrophilic reactivity. In contrast, the methoxy group in the naphthalen-2-yl 5-bromo-2-methoxy analog is electron-donating, reducing ring reactivity but improving solubility in polar solvents . Fluorinated sulfonates (e.g., nonafluorobutane derivative) exhibit extreme electron-withdrawing effects, increasing thermal stability and resistance to hydrolysis .
Physicochemical and Reactivity Comparisons
- Lipophilicity: The target compound’s higher halogen content (Br, 2×Cl) likely elevates its XLogP3 (>5.0) compared to the methoxy-containing analog (XLogP3 = 4.9) . This suggests greater membrane permeability but possible bioaccumulation risks. Fluorinated analogs (e.g., nonafluorobutane sulfonate) may have even higher log P values due to fluorine’s hydrophobicity, though data are unavailable .
Reactivity :
- The 2-Br substituent on the benzene ring is a prime site for cross-coupling reactions, whereas the 5-Br in the methoxy analog is less sterically accessible.
- Sulfonate esters with electron-withdrawing groups (e.g., Cl, Br) are more prone to nucleophilic attack than those with methoxy groups, enabling diverse derivatization pathways .
Biological Activity
Chemical Structure and Properties
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate can be characterized by its unique structure, which includes:
- A naphthalene moiety
- A sulfonate group
- Bromine and dichlorobenzene substituents
This structure suggests potential interactions with biological macromolecules due to the presence of halogenated groups, which are known to influence reactivity and binding properties.
Genotoxicity
Genotoxicity refers to the ability of a substance to damage genetic material, leading to mutations. Studies have indicated that compounds similar to this compound exhibit significant genotoxic effects. For instance:
- Drosophila melanogaster Studies : Research conducted on Drosophila has shown that exposure to halogenated compounds can lead to somatic mutations and chromosomal aberrations. The sensitivity of this model organism allows for the detection of genotoxic effects at low concentrations, providing a reliable assessment of potential risks associated with exposure to such compounds .
Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to naphthalenes and their derivatives. The mechanisms often involve:
- Oxidative Stress : Many halogenated compounds induce oxidative stress in cells, leading to apoptosis or necrosis. This is particularly relevant in studies where cell viability assays reveal decreased cell survival rates upon treatment with naphthalenes .
- DNA Damage : The capacity of these compounds to form adducts with DNA has been documented, resulting in increased levels of DNA strand breaks as measured by comet assays or γ-H2AX foci formation .
Case Studies
- Case Study on Hepatocytes : In a controlled study involving human hepatocytes exposed to various concentrations of related compounds, significant alterations in gene expression profiles were noted. Key pathways affected included those involved in cell cycle regulation and apoptosis, indicating that naphthalenes may act as potential carcinogens through their ability to disrupt normal cellular functions .
- Environmental Impact Assessments : Investigations into the environmental persistence of similar sulfonated compounds have revealed their potential bioaccumulation in aquatic organisms. This raises concerns regarding their long-term ecological effects and implications for food safety .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of naphthalenes and their derivatives:
| Study Focus | Findings | Methodology Used |
|---|---|---|
| Genotoxicity | Induction of mutations in Drosophila | Sex-linked recessive lethal test |
| Cytotoxicity | Decreased viability in human hepatocyte cultures | Cell viability assays |
| Gene Expression Changes | Altered expression of tumor suppressor genes | Microarray analysis |
| Environmental Impact | Bioaccumulation in aquatic species | Ecotoxicological assessments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
